molecular formula C22H25N3O5 B12165351 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B12165351
M. Wt: 411.5 g/mol
InChI Key: PZKFQVXPBXYXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazin-1(2H)-one core substituted with two methoxy groups at positions 7 and 6. A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is linked via a methyl bridge to the phthalazinone nitrogen. Methoxy groups enhance lipophilicity and may modulate receptor binding, while the dihydroisoquinoline subunit could contribute to conformational flexibility .

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C22H25N3O5/c1-27-17-6-5-15-11-23-25(22(26)20(15)21(17)30-4)13-24-8-7-14-9-18(28-2)19(29-3)10-16(14)12-24/h5-6,9-11H,7-8,12-13H2,1-4H3

InChI Key

PZKFQVXPBXYXFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of the isoquinoline moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoquinoline Moieties

  • Compound 11 (from ): (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Key Differences: Replaces the phthalazinone core with a bicycloheptanone system. The sulfonyl linker and bicyclic framework may reduce conformational flexibility compared to the methyl bridge in the target compound.
  • 7-Amino-1,2,3,4-Tetrahydroisoquinoline (from ): Key Differences: Lacks the phthalazinone moiety and methoxy substituents. The primary amine group introduces basicity, contrasting with the neutral methoxy groups in the target compound. Functional Implications: Amino groups enhance hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability .

Analogues with Phthalazinone or Related Cores

  • 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (from ): Key Differences: Substitutes phthalazinone with an imidazolone core and incorporates hydrazine and diphenyl groups.
  • 7,8-Dimethoxy-1,3,4,5-Tetrahydro-2H-benzazepin-2-one (from ): Key Differences: Replaces phthalazinone with a benzazepinone ring. Functional Implications: Benzazepinones are associated with neuroactive properties, suggesting divergent biological targets compared to phthalazinones .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Predicted) Bioactivity Notes
Target Compound Phthalazinone 7,8-Dimethoxy; dihydroisoquinoline Moderate lipophilicity Potential kinase inhibition
Compound 11 () Bicycloheptanone Sulfonyl-dihydroisoquinoline Higher polarity Neuroprotective candidate
7-Amino-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Primary amine High solubility CNS-targeting ligand
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one Imidazolone Hydrazine, diphenyl Low stability Antioxidant potential

Research Findings and Inferences

  • Methoxy Group Impact: Methoxy substituents in the target compound likely enhance metabolic stability compared to amino or hydrazine groups in analogues, as seen in and .
  • Conformational Flexibility: The dihydroisoquinoline methyl bridge may allow better target adaptation than rigid systems like bicycloheptanone () .
  • Synthetic Challenges : Analogues with sulfonyl or hydrazine linkers () require specialized reagents, whereas methoxy groups simplify synthesis .

Biological Activity

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phthalazinone core with a dimethoxy-substituted isoquinoline moiety. Its molecular formula is C23H24N3O4C_{23}H_{24}N_3O_4, and it possesses several functional groups that may interact with various biological targets.

PropertyValue
Molecular Weight404.45 g/mol
DensityData not available
Melting PointData not available
SolubilitySoluble in DMSO
LogP3.12

Anticancer Properties

Preliminary studies indicate that compounds similar to 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one exhibit anticancer properties. The isoquinoline structure is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives can significantly reduce the viability of cancer cells, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

Research indicates that isoquinoline derivatives often exhibit antimicrobial properties. The presence of methoxy groups enhances their interaction with microbial membranes, potentially leading to increased permeability and cell lysis. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanisms through which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
  • Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

A study conducted on a series of isoquinoline derivatives demonstrated that modifications at the 6 and 7 positions significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM for structurally similar compounds.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 12 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting the potential of these compounds as antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.